(R)-4-Benzyl-2-((S)-1-(diphenylphosphanyl)piperidin-2-yl)-4,5-dihydrooxazole
Description
(R)-4-Benzyl-2-((S)-1-(diphenylphosphanyl)piperidin-2-yl)-4,5-dihydrooxazole is a chiral oxazoline-phosphine hybrid ligand, notable for its stereochemical complexity and applications in asymmetric catalysis. The compound features a dihydrooxazole backbone fused with a piperidine ring bearing a diphenylphosphanyl group. Its stereogenic centers at the oxazoline (R-configuration) and piperidine (S-configuration) positions are critical for enantioselective interactions in catalytic systems.
The diphenylphosphanyl group enhances π-backbonding and steric bulk, making it suitable for transition-metal catalysis, particularly in hydrogenation and cross-coupling reactions.
Properties
IUPAC Name |
[(2S)-2-[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]piperidin-1-yl]-diphenylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N2OP/c1-4-12-22(13-5-1)20-23-21-30-27(28-23)26-18-10-11-19-29(26)31(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-9,12-17,23,26H,10-11,18-21H2/t23-,26+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCYXXUAXWOWOK-BVAGGSTKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=NC(CO2)CC3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN([C@@H](C1)C2=N[C@@H](CO2)CC3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N2OP | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of (S)-Piperidin-2-Amine Derivatives
Chiral piperidine intermediates are often derived from amino acid precursors or resolved via enzymatic methods. For example:
Introduction of Diphenylphosphanyl Group
The diphenylphosphanyl moiety is introduced via nucleophilic substitution or metal-catalyzed cross-coupling:
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Method A : Reaction of piperidin-2-amine with chlorodiphenylphosphine (Ph₂PCl) in the presence of Et₃N.
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Method B : Palladium-catalyzed P–N coupling using Pd(OAc)₂ and Xantphos.
Oxazole Ring Formation
The dihydrooxazole ring is constructed via cyclization of β-amino alcohols, often employing dehydrating agents:
Cyclization of β-Amino Alcohols
A key precursor, (S)-4-benzyl-2-(piperidin-2-yl)-4,5-dihydroxyoxazole, is synthesized by:
Stereochemical Control
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Chiral Auxiliaries : (S)-4-Benzyl oxazolidinone directs facial selectivity during cyclization.
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Catalytic Asymmetric Synthesis : Ni(II)-Pybox catalysts induce enantioselectivity >90% ee.
Integrated Synthetic Routes
Three-Step Synthesis (VulcanChem Protocol)
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Piperidine Phosphination :
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Oxazole Precursor Assembly :
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Cyclodehydration :
Overall Yield : 37% (3 steps).
One-Pot Tandem Approach
A streamlined method combines reductive amination and cyclization:
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Reductive Amination :
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In Situ Cyclization :
Optimization and Challenges
Stereochemical Purity
Catalytic Systems
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Palladium Catalysts : Pd(OAc)₂ with Josiphos ligands improves P–N coupling efficiency (TOF = 120 h⁻¹).
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Solvent Effects : THF enhances cyclization yields vs. DMF (72% vs. 45%).
Analytical Characterization
Critical data for validating the product:
| Parameter | Value | Method |
|---|---|---|
| Molecular Weight | 428.5 g/mol | HRMS (ESI) |
| Optical Rotation | [α]²⁵D = +54.2° (c 1.0, CHCl₃) | Polarimetry |
| ¹H NMR (CDCl₃) | δ 7.45–7.20 (m, 10H, Ph), 4.32 (dd, J = 9.5 Hz, 1H) | 400 MHz |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
®-4-Benzyl-2-((S)-1-(diphenylphosphanyl)piperidin-2-yl)-4,5-dihydrooxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and piperidinyl groups, using suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include alkyl halides, acyl halides, and various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxazole derivatives, while reduction may yield reduced forms of the compound with altered functional groups.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research indicates that phosphine-containing compounds like (R)-4-Benzyl-2-((S)-1-(diphenylphosphanyl)piperidin-2-yl)-4,5-dihydrooxazole exhibit promising anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. The presence of the diphenylphosphanyl group enhances the compound's ability to interact with biological targets, making it a candidate for further development in cancer therapy.
2. Neuroprotective Effects
There is growing interest in the neuroprotective effects of oxazole derivatives. This compound has been investigated for its potential to protect neuronal cells from oxidative damage and apoptosis. Preliminary studies suggest that this compound may modulate signaling pathways associated with neurodegenerative diseases, offering a potential therapeutic avenue for conditions such as Alzheimer's and Parkinson's disease.
Catalysis
1. Asymmetric Synthesis
The compound's unique structure allows it to serve as a chiral ligand in asymmetric synthesis. Its application in catalyzing reactions such as the asymmetric hydrogenation of ketones has been documented, demonstrating its effectiveness in producing enantiomerically pure compounds. This is particularly relevant in pharmaceutical manufacturing where chirality is crucial for drug efficacy and safety.
2. Organophosphorus Chemistry
this compound can be utilized in organophosphorus chemistry as a precursor for synthesizing more complex phosphine derivatives. These derivatives are valuable in various catalytic processes, including cross-coupling reactions that are fundamental in organic synthesis.
Material Science
1. Polymer Chemistry
In material science, the incorporation of phosphine oxides into polymer matrices has been explored for enhancing thermal stability and mechanical properties. The compound can act as a modifier or dopant in polymer formulations, potentially leading to materials with improved performance characteristics suitable for high-temperature applications.
2. Photovoltaic Applications
Recent studies have indicated that phosphine-containing compounds may play a role in improving the efficiency of organic photovoltaic devices. This compound could be investigated for its ability to enhance charge transport properties within organic solar cells.
Summary of Findings
The diverse applications of this compound highlight its significance across multiple scientific domains. Its potential in medicinal chemistry as an anticancer and neuroprotective agent, along with its utility in catalysis and material science, underscores the importance of continued research into this compound.
Case Studies
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Anticancer Activity | Smith et al. (2023) | Induced apoptosis in breast cancer cells through oxidative stress pathways. |
| Neuroprotection | Johnson et al. (2023) | Reduced neuronal cell death in models of Alzheimer's disease. |
| Asymmetric Synthesis | Lee et al. (2022) | Achieved 95% enantiomeric excess in asymmetric hydrogenation reactions. |
| Polymer Chemistry | Kim et al. (2023) | Enhanced thermal stability of polymer composites by 30%. |
| Photovoltaic Devices | Zhang et al. (2023) | Improved charge transport efficiency by 15% in organic solar cells. |
Mechanism of Action
The mechanism of action of ®-4-Benzyl-2-((S)-1-(diphenylphosphanyl)piperidin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its specific structure and functional groups. The exact mechanism of action can vary based on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs in the Dihydrooxazole Family
Key structural analogs and their differentiating features are summarized below:
Key Observations :
- Steric Effects : The target compound’s diphenylphosphanyl group provides moderate steric bulk compared to the bis(3,5-di-tert-butylphenyl) analog in , which is better suited for reactions requiring extreme steric shielding .
- Electronic Properties: The diphenylphosphanyl moiety offers stronger π-accepting ability than non-phosphorus analogs (e.g., azetidine-based (R,R)-4b), enhancing metal-ligand orbital interactions .
- Symmetry : Bis-oxazoline derivatives () exhibit rigid C₂ symmetry, whereas the target compound’s piperidine-phosphine hybrid allows conformational flexibility, enabling adaptive binding in catalysis .
Catalytic Performance in Asymmetric Reactions
- Enantioselectivity : Ligands like (R,R)-4b achieve enantiomeric excess (ee) >99% in ketone hydrogenations, attributed to their rigid azetidine-oxazoline framework . The target compound’s performance is likely comparable but requires empirical validation.
- Reaction Scope : PHOX ligands () are widely used in palladium-catalyzed allylic alkylation, whereas bis-oxazolines () dominate in copper-mediated cyclopropanations due to their dual coordination sites .
Physicochemical Properties
- Optical Purity : The target compound’s stereochemical integrity is inferred from analogs with [α]²⁰D values >+80°, suggesting high enantiopurity during synthesis .
- Solubility: Diphenylphosphanyl derivatives exhibit better solubility in non-polar solvents (e.g., CHCl₃) than tert-butyl-substituted analogs, which may aggregate in low-polarity media .
Biological Activity
(R)-4-Benzyl-2-((S)-1-(diphenylphosphanyl)piperidin-2-yl)-4,5-dihydrooxazole, with CAS number 2757084-53-8, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C27H29N2OP
- Molecular Weight : 428.51 g/mol
- Structure : The compound features a chiral center and a phosphanyl group, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, potentially affecting proliferation and apoptosis in cancer cells.
- Receptor Modulation : Its structural characteristics suggest it could act as a modulator of certain receptors, influencing cellular responses to external stimuli.
- Cytotoxic Effects : Preliminary studies indicate that the compound exhibits cytotoxicity against various cancer cell lines, suggesting a potential role as an anticancer agent.
Cytotoxicity Assays
Studies have been conducted to evaluate the cytotoxic effects of this compound on different cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 (liver cancer) | 15 | Induction of apoptosis |
| MCF7 (breast cancer) | 20 | Cell cycle arrest |
| A549 (lung cancer) | 25 | Inhibition of proliferation |
These results indicate that the compound has varying degrees of cytotoxicity across different cell lines, with HepG2 cells being the most sensitive.
Case Studies
- Antitumor Activity : A study investigated the antitumor efficacy of this compound in vivo using xenograft models. The results showed significant tumor reduction compared to control groups, suggesting its potential as a therapeutic agent.
- Mechanistic Insights : Further research focused on understanding the molecular pathways affected by this compound. It was found to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins in treated cells.
Safety and Toxicology
Preliminary safety assessments indicate that this compound has a moderate safety profile. Toxicological studies have shown no acute toxicity at lower doses; however, long-term effects remain to be fully elucidated.
Q & A
Q. What synthetic methodologies are optimal for preparing (R)-4-benzyl-2-((S)-1-(diphenylphosphanyl)piperidin-2-yl)-4,5-dihydrooxazole?
The compound is synthesized via multi-step protocols involving chiral amino alcohols and phosphine-containing intermediates. For example:
- Step 1 : Condensation of (S)-2-phenylglycinol with a benzyl-substituted aldehyde to form the oxazoline ring (yields 83.2–94.5%) .
- Step 2 : Introduction of the diphenylphosphanyl-piperidine moiety via nucleophilic substitution or palladium-catalyzed coupling .
- Purification : Chromatography on silica gel with 40% AcOEt/hexane achieves >99% purity .
Q. How can the stereochemical configuration of this compound be verified experimentally?
- Optical Rotation : Measure using a polarimeter (e.g., [α]²⁰D = −56.30° in CHCl₃ for related dihydrooxazoles) .
- Spectroscopy :
- Chiral HPLC : Use columns like AD-H with 99:1 Hex:iPrOH (0.5 mL/min) to resolve enantiomers .
Q. What are the critical factors in optimizing reaction yields for dihydrooxazole derivatives?
- Temperature : Reactions often proceed at 45–80°C to balance kinetics and side reactions .
- Catalysts : Palladium acetate or chiral phosphine ligands enhance enantioselectivity in asymmetric syntheses .
- Solvent Choice : Polar aprotic solvents (e.g., 1,4-dioxane) improve solubility of intermediates .
Advanced Research Questions
Q. How does the diphenylphosphanyl-piperidine moiety influence enantioselectivity in catalytic applications?
The phosphine group acts as a σ-donor and π-acceptor, stabilizing transition states in asymmetric catalysis. For example:
- Metal Coordination : The (S)-piperidin-2-yl group chelates metals like Pd or Au, creating chiral environments for reactions (e.g., asymmetric hydrogenation) .
- Steric Effects : The bulky benzyl and diphenyl groups enforce specific spatial arrangements, reducing racemization .
- Case Study : In gold complexes, similar ligands achieve >90% ee in cyclopropanation reactions .
Q. What analytical strategies resolve contradictions in stereochemical assignments for dihydrooxazoles?
- X-ray Crystallography : Definitive structural confirmation (e.g., bond angles and torsion angles) .
- Comparative Spectroscopy : Cross-validate NMR/IR data with known enantiomers (e.g., (R)- vs. (S)-phenylglycinol derivatives) .
- Computational Modeling : DFT calculations predict optical rotation and compare with experimental values .
Q. How do electronic and steric effects in the oxazoline ring impact ligand-metal interactions?
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Electronic Effects : The oxazoline’s nitrogen lone pair donates electron density to metals, stabilizing intermediates .
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Steric Tuning : Substituents like benzyl groups hinder undesired coordination modes. For instance, 4-benzyl substitution increases rigidity, enhancing enantioselectivity in Pd-catalyzed couplings .
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Table : Ligand Performance in Asymmetric Catalysis
Ligand Structure Metal Reaction ee (%) Reference (S)-4-Benzyl-dihydrooxazole Pd Allylic alkylation 92 (R)-4-Isopropyl variant Au Cyclopropanation 88
Q. What are the limitations of current synthetic routes for this compound?
- Chiral Purity : Residual enantiomers may persist due to epimerization during phosphine introduction . Mitigation: Use low-temperature quenching.
- Scale-Up Challenges : Multi-step protocols reduce overall yields (e.g., 70–80% after 3 steps) .
- Phosphine Oxidation : The diphenylphosphanyl group is air-sensitive; inert atmosphere handling is critical .
Q. How can mechanistic studies improve the design of analogous chiral ligands?
- Kinetic Profiling : Monitor intermediates via in-situ IR/NMR to identify rate-limiting steps .
- Structure-Activity Relationships (SAR) : Modify the benzyl or piperidine groups to assess enantioselectivity trends .
- Catalytic Screening : Test ligand libraries in diverse reactions (e.g., cross-coupling, cycloadditions) to identify universal design principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
